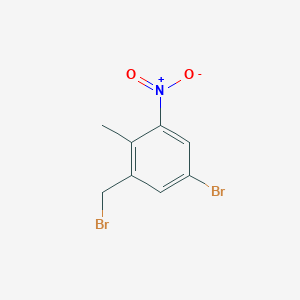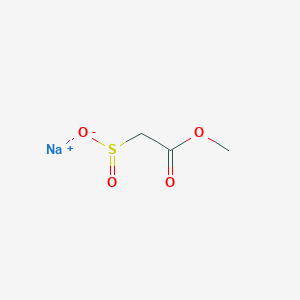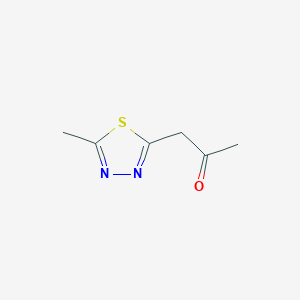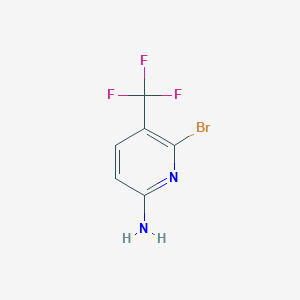
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is a brominated organic compound that is widely used in scientific research and various laboratory experiments. It is a colorless, crystalline solid that is soluble in various organic solvents. This compound belongs to the class of nitrobenzene derivatives and has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. This compound is also known as 5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene, 5-Bromo-2-methyl-1-(bromomethyl)-3-nitrobenzene, 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene, and 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, the compound has been used in the synthesis of various polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex can then undergo a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene are not well known. However, the compound has been shown to have a potent antioxidant activity, which suggests that it may have potential therapeutic applications. Additionally, the compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene in laboratory experiments is its ability to form complexes with Lewis bases. This allows for a wide range of reactions to be carried out in a controlled environment. Additionally, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential future applications of 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new pharmaceuticals, pesticides, herbicides, and other agricultural chemicals. Additionally, the compound could be used as a catalyst in the synthesis of polymers and dyes. Finally, the compound could be used as a reagent in organic synthesis and as a precursor in the synthesis of various organic compounds.
Synthesemethoden
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene can be synthesized by reacting bromoacetone with bromine in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 90%. The reaction is shown below:
Bromoacetone + Bromine → 5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene
Eigenschaften
IUPAC Name |
5-bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRDWYYZHMTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)

![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)




![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
